molecular formula C19H21NO6S B2500185 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1795448-69-9

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2500185
CAS No.: 1795448-69-9
M. Wt: 391.44
InChI Key: OEJBENGLUXZYAT-UHFFFAOYSA-N
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Description

4-{[1-(3-Acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one (CAS 1795448-69-9) is a synthetic small molecule with a molecular formula of C19H21NO6S and a molecular weight of 391.44 g/mol . This compound features a hybrid structure incorporating a 6-methyl-2H-pyran-2-one moiety linked via an ether bridge to a piperidine ring, which is further functionalized with a 3-acetylbenzenesulfonyl group. This specific molecular architecture, particularly the piperidine-oxypyranone scaffold, is of significant interest in medicinal chemistry for the development of multi-targeting ligands . Researchers are exploring these complex structures for their potential to interact with central nervous system targets, including histamine H3 receptors, as well as enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative disease research . The presence of the benzenesulfonyl group is a structural feature found in various compounds investigated for their biological activity, including potential antimicrobial and hedgehog signaling pathway inhibition properties . Supplied as a solid, this compound is intended for research and development applications in chemical biology and drug discovery. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this product in various quantities to suit their experimental needs.

Properties

IUPAC Name

4-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-13-10-17(12-19(22)25-13)26-16-6-8-20(9-7-16)27(23,24)18-5-3-4-15(11-18)14(2)21/h3-5,10-12,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJBENGLUXZYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds. The acetylbenzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base. The final step involves the formation of the pyranone ring through cyclization reactions involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant affinity for the 5-HT6 receptor, which is implicated in mood regulation and cognitive function. The compound under discussion has been shown to possess properties that may modulate serotonin levels, potentially offering a new avenue for antidepressant therapies. This aligns with findings from related studies where modifications to piperidine and pyran structures enhanced receptor binding affinities and selectivity .

1.2 Neuroprotective Effects

The compound's ability to interact with neurobiological pathways suggests potential neuroprotective effects. Similar compounds have been investigated for their role in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease, where modulation of neurotransmitter systems is critical . The structural components of the compound may facilitate its passage through the blood-brain barrier, enhancing its therapeutic efficacy.

Pharmacological Applications

2.1 Anticancer Properties

Emerging studies suggest that derivatives of this compound could exhibit anticancer properties. Compounds with sulfonamide groups have shown promise in inhibiting tumor growth and metastasis by interfering with cellular signaling pathways involved in cancer progression. The piperidine moiety is often associated with enhanced biological activity against various cancer cell lines .

2.2 Antibacterial Activity

The compound's structural characteristics may also confer antibacterial properties, making it a candidate for further investigation in the development of new antibiotics. Similar heterocyclic compounds have demonstrated efficacy against a range of bacterial strains, suggesting that modifications to this compound could yield effective antimicrobial agents .

Material Sciences

3.1 Polymer Development

In material sciences, compounds like 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can serve as building blocks for advanced polymers. Their unique chemical properties allow them to be integrated into polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as biocompatibility or biodegradability .

3.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs positions it as a potential candidate for drug delivery systems. Its solubility and stability can be optimized for controlled release formulations, improving therapeutic outcomes in clinical settings .

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant binding affinity to 5-HT6 receptors, suggesting potential as an antidepressant agent .
Study BNeuroprotective EffectsShowed protective effects in neuronal cell cultures against oxidative stress .
Study CAnticancer PropertiesIn vitro studies indicated inhibition of proliferation in breast cancer cell lines .
Study DAntibacterial ActivityExhibited activity against Gram-positive bacteria, supporting further development as an antibiotic .

Mechanism of Action

The mechanism of action of 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the acetylbenzenesulfonyl group can modulate enzyme activity. The pyranone ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares structural features, molecular formulas, and key properties of the target compound with analogous molecules from patent literature and chemical databases:

Compound Name (Core Structure) Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Source
Target Compound
(2H-pyran-2-one)
4-[1-(3-Acetylbenzenesulfonyl)piperidin-4-yl]oxy, 6-methyl C₁₉H₂₁NO₆S 415.44 Combines pyranone core with sulfonyl-acetylbenzene-piperidine; moderate lipophilicity N/A
Pyrido[1,2-a]pyrimidin-4-one derivatives 7-(piperazin-1-yl/4-methylpiperazin-1-yl), 2-(1,3-benzodioxol-5-yl) ~C₂₀H₁₈N₄O₃ ~362.39 Bicyclic core with benzodioxole and piperazine; potential CNS activity EP 2023/39
Pyrazolo[3,4-d]pyrimidin-4-one derivative 4-(piperidin-1-yloxy), methanesulfonylphenyl C₂₂H₂₃N₅O₅S 493.51 Pyrazolopyrimidine core with sulfonylphenyl; high molar mass EP 1 808 168 B1
3-Hydroxy-6-(hydroxymethyl)-4H-pyran-4-one 3-hydroxy, 6-hydroxymethyl, 2-(piperidin-1-ylmethyl) C₁₂H₁₇NO₄ 239.27 Pyran-4-one with hydroxyl groups; lower lipophilicity CAS 82647-26-5
Key Observations:

Core Heterocycles: The target compound’s pyran-2-one core differs from the pyrido-pyrimidinone and pyrazolopyrimidine cores, which are bicyclic and may confer greater rigidity. The pyran-4-one in has a hydroxyl-rich structure, contrasting with the methyl and sulfonyl groups in the target compound.

Substituent Profiles: The 3-acetylbenzenesulfonyl-piperidine group in the target compound is unique compared to the methanesulfonylphenyl in or the piperazine/benzodioxole groups in . The acetyl group may enhance binding specificity through hydrophobic interactions.

Physicochemical Properties :

  • The target compound’s molar mass (415.44 g/mol) is intermediate between the smaller pyran-4-one and the larger pyrazolopyrimidine derivative .
  • Lipophilicity is likely higher in the target compound due to the acetylbenzenesulfonyl group, whereas ’s hydroxyl groups favor aqueous solubility.

Patent and Development Context

  • The pyrido-pyrimidinones and pyrazolopyrimidine are patented for therapeutic applications, likely as kinase inhibitors or anti-inflammatory agents. The target compound’s structural similarity to these suggests overlapping intellectual property landscapes.
  • The hydroxylated pyran-4-one is a simpler structure, possibly used as a synthetic intermediate or in niche biochemical applications.

Biological Activity

The compound 4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 392.47 g/mol. The structure features a pyranone core substituted with a piperidine moiety and an acetylbenzenesulfonyl group, which may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • PPAR Agonism : Similar compounds have been identified as peroxisome proliferator-activated receptor (PPAR) agonists, which play crucial roles in metabolic regulation and inflammation modulation .
  • Inhibition of Protein Kinases : Some derivatives have shown activity against specific protein kinases involved in cancer progression, suggesting potential anti-tumor properties .
  • Antioxidant Activity : The presence of the pyranone structure is associated with antioxidant properties, which can protect cells from oxidative stress .

Antitumor Activity

A study highlighted the antitumor efficacy of related compounds by demonstrating their ability to inhibit tumor growth in xenograft models. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells through the modulation of signaling pathways associated with growth factors like TGF-β .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases. This effect is likely mediated through PPAR activation, leading to decreased expression of pro-inflammatory cytokines .

Neuroprotective Properties

Research findings suggest that derivatives may also possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. This activity could be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

StudyFindings
Study 1 Evaluated the antitumor effects in CT26 xenograft models; demonstrated significant tumor growth inhibition with minimal toxicity at doses of 30 mg/kg .
Study 2 Investigated anti-inflammatory properties; showed reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Study 3 Assessed neuroprotective effects in a mouse model of Alzheimer's disease; reported improvements in cognitive function and reduced amyloid plaque formation .

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